methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate
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Overview
Description
Methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate is a complex organic compound that features an imidazole ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Amidation: The imidazole derivative is then subjected to amidation with 3-phenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving the imidazole ring.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in the compound.
Benzimidazole: Contains a fused benzene and imidazole ring, used in various pharmaceutical applications.
Phenylalanine: An amino acid with a phenyl group, similar to the phenyl group in the compound.
Uniqueness
Methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the phenyl group allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
methyl 3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-16(21)14(9-13-10-17-11-18-13)19-15(20)8-7-12-5-3-2-4-6-12/h2-6,10-11,14H,7-9H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZGGIXQCNHMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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